1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid
Overview
Description
1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C9H6F2N2O2S and its molecular weight is 244.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antifungal Activity
Derivatives of 1H-pyrazole-4-carboxylic acid, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, have been synthesized and tested for antifungal activity against phytopathogenic fungi. These compounds have shown moderate to excellent activities, with some displaying higher antifungal potency than commercial antifungals like boscalid. The structural activity relationships of these compounds have been analyzed using Topomer CoMFA, a 3D quantitative structure-activity relationship model, which helps understand the molecular basis of their antifungal effects (Du et al., 2015).
Organic Synthesis and Functionalization
1H-pyrazole-3-carboxylic acid derivatives have been a focal point for organic synthesis studies, where different functionalization reactions have been performed to obtain various compounds. For example, reactions with aminophenol derivatives have led to the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, showcasing the versatility of pyrazole carboxylic acids in organic synthesis (Yıldırım & Kandemirli, 2006).
Antidepressant Activity
A series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides have been synthesized and evaluated for their antidepressant activity. One of the compounds in this series significantly reduced immobility time in animal models, indicating potential antidepressant effects. These findings suggest that thiophene-based pyrazolines may be useful as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
Coordination Chemistry
Pyrazole-dicarboxylate acid derivatives have been synthesized and used to study their coordination and crystallization properties with various metal ions like Cu(II) and Co(II). These studies have led to the formation of mononuclear chelate complexes, contributing to the understanding of the coordination behavior of pyrazole carboxylic acids and their potential applications in designing new coordination compounds (Radi et al., 2015).
Properties
IUPAC Name |
2-(difluoromethyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O2S/c10-9(11)13-6(8(14)15)4-5(12-13)7-2-1-3-16-7/h1-4,9H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRUZQGOPZKZPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=C2)C(=O)O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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